1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea
Brand Name: Vulcanchem
CAS No.: 1421442-72-9
VCID: VC6932997
InChI: InChI=1S/C18H18N2O2S/c1-14-5-2-3-7-17(14)19-18(21)20(11-15-8-9-22-13-15)12-16-6-4-10-23-16/h2-10,13H,11-12H2,1H3,(H,19,21)
SMILES: CC1=CC=CC=C1NC(=O)N(CC2=COC=C2)CC3=CC=CS3
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.41

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea

CAS No.: 1421442-72-9

Cat. No.: VC6932997

Molecular Formula: C18H18N2O2S

Molecular Weight: 326.41

* For research use only. Not for human or veterinary use.

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea - 1421442-72-9

Specification

CAS No. 1421442-72-9
Molecular Formula C18H18N2O2S
Molecular Weight 326.41
IUPAC Name 1-(furan-3-ylmethyl)-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)urea
Standard InChI InChI=1S/C18H18N2O2S/c1-14-5-2-3-7-17(14)19-18(21)20(11-15-8-9-22-13-15)12-16-6-4-10-23-16/h2-10,13H,11-12H2,1H3,(H,19,21)
Standard InChI Key IKJRDTZNGYBXGU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)N(CC2=COC=C2)CC3=CC=CS3

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a urea backbone (H2N–CO–NH2\text{H}_2\text{N–CO–NH}_2) substituted with three distinct groups:

  • Furan-3-ylmethyl: A furan heterocycle (five-membered ring with one oxygen atom) attached via a methylene (–CH2_2–) linker.

  • Thiophen-2-ylmethyl: A thiophene heterocycle (five-membered ring with one sulfur atom) connected via a methylene group.

  • o-Tolyl: A methyl-substituted phenyl ring (C6H4–CH3\text{C}_6\text{H}_4\text{–CH}_3) at the ortho position.

The combination of electron-rich heterocycles (furan, thiophene) and an aromatic o-tolyl group creates a unique electronic profile, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC19H19N2O2S\text{C}_{19}\text{H}_{19}\text{N}_2\text{O}_2\text{S}
Molecular Weight357.44 g/mol
Hybridizationsp3^3 (urea nitrogen), sp2^2 (aromatic rings)
Polar Surface Area~85 Ų (estimated)
LogP (Lipophilicity)~3.2 (calculated)

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis route for this compound is documented, analogous urea derivatives are typically synthesized via:

  • Isocyanate-Amine Coupling:

    R–NCO+R’–NH2R–NH–CO–NH–R’\text{R–NCO} + \text{R'–NH}_2 \rightarrow \text{R–NH–CO–NH–R'}

    Here, a substituted isocyanate reacts with a primary or secondary amine. For this compound, a multi-step approach would involve:

    • Preparation of o-tolyl isocyanate.

    • Sequential alkylation of urea with furan-3-ylmethyl and thiophen-2-ylmethyl groups.

  • Carbodiimide-Mediated Coupling:
    Use of coupling agents like EDCI or DCC to facilitate urea formation under mild conditions.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
1o-Tolyl isocyanate + furan-3-ylmethylamine, THF, 0°C→RT60–70%
2Intermediate + thiophen-2-ylmethyl bromide, K2_2CO3_3, DMF, 80°C40–50%

Physicochemical Characterization

Spectroscopic Data (Theoretical)

  • IR Spectroscopy:

    • N–H stretch: ~3350 cm1^{-1} (urea).

    • C=O stretch: ~1650 cm1^{-1}.

    • C–O (furan): ~1250 cm1^{-1}.

    • C–S (thiophene): ~700 cm1^{-1}.

  • NMR Spectroscopy:

    • 1^1H NMR:

      • o-Tolyl aromatic protons: δ 6.8–7.2 ppm.
        –CH3_3 (o-tolyl): δ 2.3 ppm.
        –CH2_2– (furan/thiophene): δ 3.8–4.2 ppm.

    • 13^{13}C NMR:

      • Urea carbonyl: δ 158–160 ppm.

      • Furan/thiophene carbons: δ 110–145 ppm.

CompoundIC50_{50} (IDO1)Antioxidant Activity (IC50_{50}, DPPH)
1-(Furan-3-ylmethyl)-3-(o-tolyl)urea0.8 μM45 μM
1-(Thiophen-2-ylmethyl)-3-(o-tolyl)urea1.2 μM38 μM

Challenges and Research Gaps

Limitations in Current Knowledge

  • No direct in vivo or clinical data exists for this compound.

  • Solubility and bioavailability predictions remain theoretical.

  • Synthetic routes require optimization for scalability.

Future Directions

Priority Research Areas

  • Targeted Synthesis: Develop efficient, high-yield protocols.

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to optimize bioactivity.

  • Computational Modeling: Predict binding modes with IDO1 or other targets using molecular docking.

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